molecular formula C7H9NO3S B1584140 N-(2-hydroxyphenyl)methanesulfonamide CAS No. 6912-38-5

N-(2-hydroxyphenyl)methanesulfonamide

Cat. No. B1584140
CAS RN: 6912-38-5
M. Wt: 187.22 g/mol
InChI Key: KVHRISPSSMDQOB-UHFFFAOYSA-N
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Description

“N-(2-hydroxyphenyl)methanesulfonamide” is a chemical compound with the linear formula C7H9NO3S . It has a molecular weight of 187.22 and is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxyphenyl)methanesulfonamide” is represented by the InChI code 1S/C7H9NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3 .


Physical And Chemical Properties Analysis

“N-(2-hydroxyphenyl)methanesulfonamide” is a solid at room temperature .

Scientific Research Applications

Quantum-Chemical Calculations

N-(2-hydroxyphenyl)methanesulfonamide compounds are subject to quantum-chemical calculations to determine their optimized state, predict free energy, and identify molecular orbitals involved in spectrum formation. Such theoretical calculations provide insights into their chemical behavior and potential applications (Xue, Shahab, Zhenyu, & Padabed, 2022).

Synthesis of Substituted Indoles

These compounds participate in chemical reactions to yield substituted indoles, useful in various pharmaceutical and chemical applications. The synthesis process involves reactions with terminal acetylenes, demonstrating the compound's versatility in organic synthesis (Sakamoto, Kondo, Iwashita, Nagano, & Yamanaka, 1988).

DFT Studies on Molecular Properties

Detailed quantum chemical investigations using Density Functional Theory (DFT) help understand molecular conformation, NMR chemical shifts, and vibrational transitions of N-(2-hydroxyphenyl)methanesulfonamide and its derivatives. These studies are crucial for predicting the behavior of these compounds under different physical conditions (Karabacak, Cinar, & Kurt, 2010).

Catalytic Applications

The compound is investigated for its potential as a cosolvent and general acid catalyst in specific chemical reactions, like the Sharpless asymmetric dihydroxylation. Understanding its role in these reactions could expand its utility in synthetic chemistry (Junttila & Hormi, 2009).

Crystallographic Studies

Research into the crystal structures of N-(2-hydroxyphenyl)methanesulfonamide derivatives, using techniques like X-ray powder diffraction, provides insights into their molecular geometries and potential applications in material science or molecular design (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).

Electroanalytical Studies

Electroanalytical techniques are applied to study the electrochemical behavior of compounds like N-(2-hydroxyphenyl)methanesulfonamide. These studies are significant for applications in analytical chemistry, especially in developing new methods for determining the presence and concentration of these compounds in various matrices (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).

Stereoselective Microbial Reduction

Research into the microbial reduction of specific derivatives of N-(2-hydroxyphenyl)methanesulfonamide explores its application in producing chiral intermediates, essential in the synthesis of certain pharmaceutical compounds (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Pd-Catalyzed Cross-Coupling

The compound's utility in Pd-catalyzed cross-coupling reactions has implications for synthesizing complex molecules while avoiding genotoxic impurities, a crucial factor in pharmaceutical manufacturing (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Safety And Hazards

The safety information for “N-(2-hydroxyphenyl)methanesulfonamide” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-(2-hydroxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(10,11)8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRISPSSMDQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311726
Record name N-(2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyphenyl)methanesulfonamide

CAS RN

6912-38-5
Record name 2'-Hydroxymethanesulfonanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxyphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DZ Kurek - 2019 - open.library.ubc.ca
Efforts toward the development of a regioselective synthesis of functionalized indoles with nickel catalysis are reported. Unsymmetrical alkynes with various aromatic and heteroatom-…
Number of citations: 3 open.library.ubc.ca

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